molecular formula C16H16ClN3O2 B2406134 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034277-10-4

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2406134
CAS No.: 2034277-10-4
M. Wt: 317.77
InChI Key: SCJJZWCAGVZYHT-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chloropyridinyl group, and the final coupling with the pyridinyl methanone moiety. Common reagents used in these steps include chlorinating agents, coupling reagents like EDC or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridinyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The chloropyridinyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone would depend on its specific application. For instance, if it acts as a drug, it might interact with a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)methanone
  • Piperidin-1-yl(pyridin-4-yl)methanone
  • (3-Chloropyridin-4-yl)oxy)piperidine

Uniqueness

What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-10-19-8-5-15(14)22-13-2-1-9-20(11-13)16(21)12-3-6-18-7-4-12/h3-8,10,13H,1-2,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJZWCAGVZYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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